

A Technical Guide to the Molecular Structure and Properties of Isoamyl 2-Cyanoacrylate

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Compound of Interest

Compound Name: *Isoamyl 2-cyanoacrylate*

Cat. No.: *B101510*

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Abstract: This document provides a comprehensive technical overview of **isoamyl 2-cyanoacrylate**, a monomer widely recognized for its application as a medical tissue adhesive. [1][2] Intended for researchers, scientists, and professionals in drug development, this guide details the molecule's structural characteristics, physicochemical properties, synthesis, and polymerization mechanism. Key data is presented in structured tables for clarity, and detailed protocols for its synthesis and application are provided. The guide also includes graphical representations of its structure, synthesis pathway, and polymerization process to facilitate a deeper understanding of its chemical behavior and function as a biocompatible adhesive.

Molecular Structure and Identification

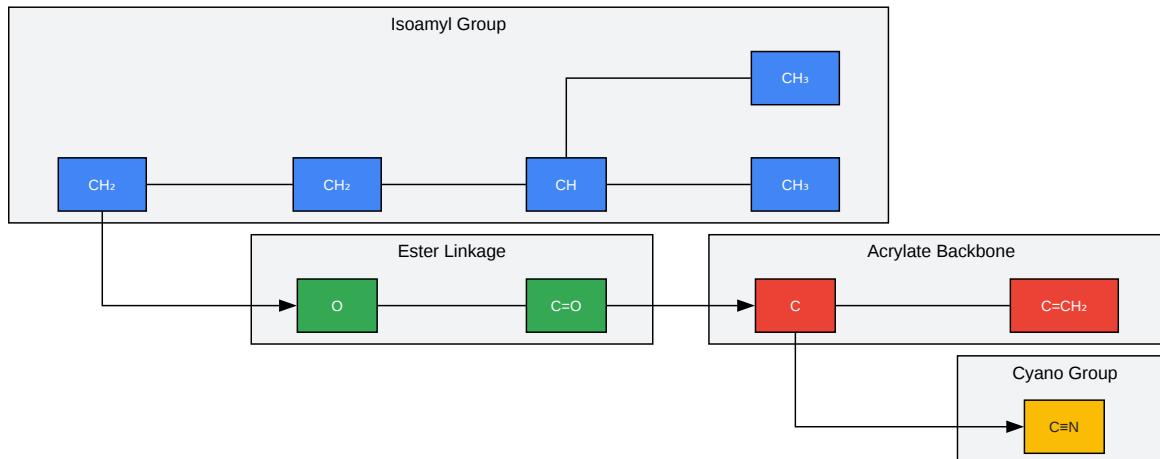
Isoamyl 2-cyanoacrylate, also known as isopentyl 2-cyanoacrylate, is an ester of 2-cyanoacrylic acid.[3][4] Its structure consists of an isoamyl (or isopentyl) group linked via an ester bond to a vinyl group which is substituted with a nitrile (cyano) group. This unique arrangement of functional groups, particularly the electron-withdrawing cyano and ester groups on the same carbon atom of the double bond, makes the molecule highly susceptible to nucleophilic attack, which is the basis for its rapid polymerization.[5] The molecule is achiral.[6][7]

The fundamental identifiers and structural representations for **isoamyl 2-cyanoacrylate** are summarized in Table 1.

Table 1: Chemical Identifiers for **Isoamyl 2-Cyanoacrylate**

Identifier	Value	Source
IUPAC Name	3-methylbutyl 2-cyanoprop-2-enoate	[3] [8]
CAS Number	19475-26-4	[3] [9] [10]
Molecular Formula	C ₉ H ₁₃ NO ₂	[3] [8] [11]
SMILES	CC(C)CCOC(=O)C(=C)C#N	[3] [6] [8] [11]
InChI	InChI=1S/C9H13NO2/c1-7(2)4-5-12-9(11)8(3)6-10/h7H,3-5H2,1-2H3	[3] [6] [8] [11]

| InChIKey | GASDVTHQNCFANM-UHFFFAOYSA-N |[\[3\]](#)[\[6\]](#)[\[8\]](#)[\[11\]](#) |



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Functional groups of Isoamyl 2-Cyanoacrylate.

Physicochemical Properties

The physical and chemical properties of **isoamyl 2-cyanoacrylate** determine its behavior as a liquid monomer and its performance as a polymerized adhesive. The longer isoamyl side-chain,

compared to shorter-chain cyanoacrylates like ethyl or methyl, results in lower toxicity and a less exothermic polymerization reaction, making it more suitable for medical applications.[12]

Table 2: Physicochemical Data for **Isoamyl 2-Cyanoacrylate**

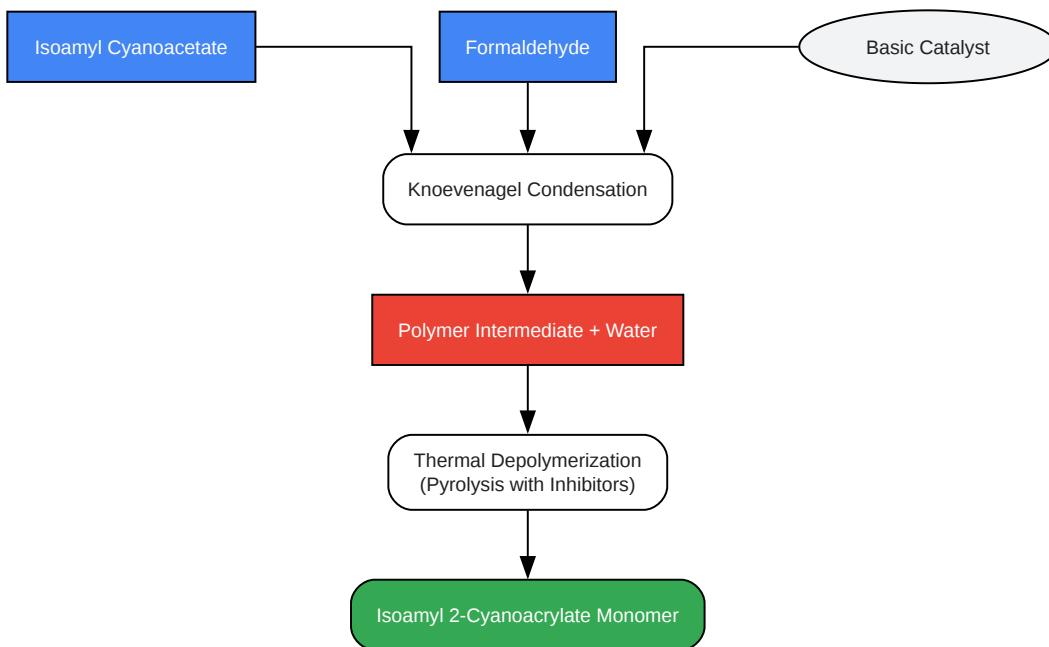
Property	Value	Source
Molecular Weight	167.20 g/mol	[3][9]
Monoisotopic Mass	167.094628657 Da	[3]
Density	0.988 g/cm ³	[9]
Boiling Point	244.5 °C at 760 mmHg	[9]
Flash Point	107.2 °C	[9]
Refractive Index	1.444	[9]

| XLogP3 (Predicted) | 2.3 |[11] |

Synthesis and Reactivity

Synthesis Pathway

The industrial synthesis of alkyl 2-cyanoacrylates, including the isoamyl variant, is primarily achieved through a Knoevenagel condensation reaction.[13] This process involves reacting isoamyl cyanoacetate with formaldehyde (or a formaldehyde precursor like paraformaldehyde) in the presence of a basic catalyst.[13][14] The reaction produces a polymer intermediate which is then subjected to thermal depolymerization (pyrolysis) under acidic conditions to yield the final high-purity monomer.[14] Inhibitors are added to prevent premature polymerization of the monomer during this final stage and during storage.



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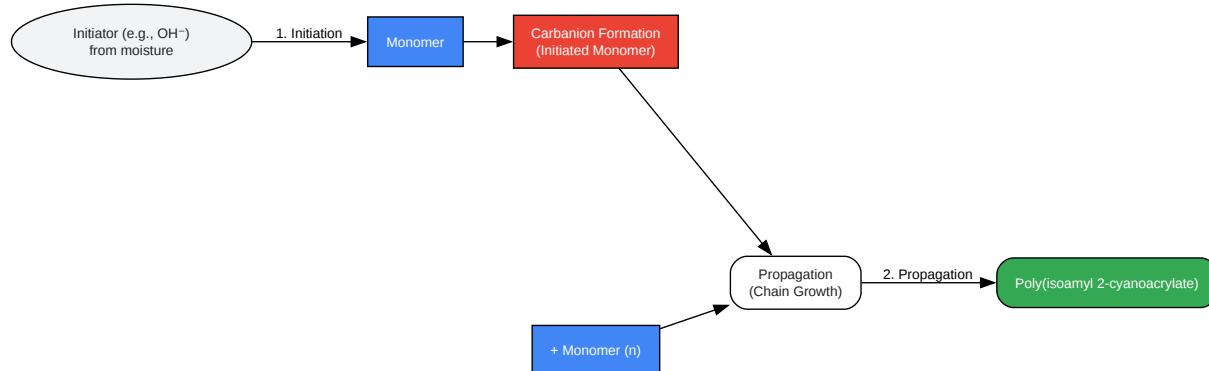
General Synthesis Workflow via Knoevenagel Condensation.

Polymerization Mechanism

Isoamyl 2-cyanoacrylate functions as a tissue adhesive through a rapid anionic polymerization process.[5][15] The reaction is initiated by weak bases or nucleophiles, such as hydroxyl ions (OH^-) present in ambient moisture on tissue surfaces.[2][5][16]

- Initiation: A nucleophile attacks the electron-deficient β -carbon of the acrylate double bond, breaking the bond and forming a resonance-stabilized carbanion.[5]
- Propagation: The newly formed carbanion acts as a nucleophile, attacking another monomer molecule. This process repeats, rapidly forming long polymer chains.[5]
- Termination: The chain reaction ceases when the growing carbanion is neutralized, often by an acidic species or chain transfer.

The polymerization is exothermic and occurs within seconds of application, creating a strong, waterproof film that holds tissue edges together.[1][2]



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Anionic Polymerization of Isoamyl 2-Cyanoacrylate.

Experimental Protocols

Representative Synthesis Protocol

This protocol is a generalized representation of the Knoevenagel condensation method for producing **isoamyl 2-cyanoacrylate**.

- **Reaction Setup:** Equip a reaction vessel with a stirrer, thermometer, and a reflux condenser with a Dean-Stark trap for azeotropic water removal.
- **Charging Reactants:** Charge the vessel with isoamyl cyanoacetate, a solvent (e.g., toluene), and a formaldehyde source such as paraformaldehyde.
- **Catalysis:** Add a basic catalyst (e.g., piperidine) to the mixture.
- **Condensation:** Heat the mixture to reflux. The water formed during the condensation is continuously removed via the Dean-Stark trap. Monitor the reaction until the theoretical amount of water has been collected.

- Intermediate Isolation: Cool the reaction mixture. The resulting product is a viscous polymer intermediate. The solvent is typically removed under reduced pressure.
- Pyrolysis: Add polymerization inhibitors (e.g., P₂O₅ and a radical inhibitor like hydroquinone) to the polymer intermediate. Heat the mixture under high vacuum.
- Distillation: The **isoamyl 2-cyanoacrylate** monomer is formed via depolymerization and distills over. Collect the monomer distillate, which should be a clear, colorless liquid.
- Stabilization: Add further inhibitors to the purified monomer to ensure shelf stability. Store in a low-moisture environment.

In-Situ Polymerization Protocol (Simulated Clinical Application)

This protocol describes the method of applying the monomer to induce polymerization for wound closure.[\[2\]](#)[\[12\]](#)[\[17\]](#)

- Wound Preparation: Ensure the wound edges are clean, dry, and properly approximated. Hemostasis should be achieved prior to application.
- Monomer Application: Using a suitable applicator (e.g., single-use ampoule with dropper tip), apply a thin, even layer of liquid **isoamyl 2-cyanoacrylate** monomer along the length of the apposed wound edges.[\[17\]](#)[\[18\]](#)
- Polymerization: Hold the wound edges together for approximately 15-60 seconds.[\[2\]](#) Contact with moisture on the tissue surface will initiate polymerization.[\[2\]](#) The adhesive will turn from a clear liquid to an opaque, solid film, signifying the completion of the process.[\[2\]](#)[\[17\]](#)
- Post-Application: A second layer may be applied after the first has fully set to increase the strength of the bond.[\[12\]](#) No secondary dressing is typically required, as the polymerized film is itself waterproof and bacteriostatic.[\[2\]](#)[\[12\]](#)

General Spectroscopic Analysis

To confirm the identity and purity of synthesized **isoamyl 2-cyanoacrylate**, standard spectroscopic analyses are employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are used to confirm the molecular structure. Samples are dissolved in a deuterated solvent (e.g., CDCl_3). The ^1H NMR spectrum should show characteristic peaks for the protons on the isoamyl group, as well as the two distinct protons on the vinyl group.
- Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. A thin film of the liquid monomer is placed on a salt plate (e.g., NaCl). The spectrum should exhibit strong absorption bands corresponding to the $\text{C}\equiv\text{N}$ stretch (nitrile), $\text{C}=\text{O}$ stretch (ester), and $\text{C}=\text{C}$ stretch (alkene).
- Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI) can be used to determine the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight.[\[11\]](#)

Conclusion

Isoamyl 2-cyanoacrylate is a highly functional monomer with a molecular structure optimized for rapid, moisture-initiated anionic polymerization. Its physicochemical properties, particularly those conferred by the isoamyl ester group, render it biocompatible and effective for use as a topical tissue adhesive in a variety of surgical and medical settings. A thorough understanding of its synthesis, reactivity, and structural components is essential for its application in research and the development of new biomedical devices and therapeutic approaches.

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